2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol is a chemical compound belonging to the class of piperidine derivatives. This compound exhibits potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. It is characterized by a piperidine ring substituted with a benzyl group and an amino alcohol functional group, which contributes to its unique chemical properties and biological interactions.
2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol is classified as an organic compound, specifically a tertiary amine and an amino alcohol. Its structure features a piperidine ring, which is a six-membered saturated nitrogen-containing heterocycle, along with an ethanol moiety that includes a hydroxyl group.
The synthesis of 2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol typically involves the following steps:
The reaction mechanism usually involves the nucleophilic attack of the amine on the carbonyl carbon of the piperidone, followed by reduction to yield the desired amino alcohol. Purification techniques such as crystallization or column chromatography are employed to isolate the product.
2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol can undergo several types of chemical reactions:
The choice of reagents and conditions significantly affects the yield and purity of the products formed during these reactions. For example, controlling temperature and solvent polarity can optimize reaction outcomes.
The mechanism of action of 2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol involves its interaction with specific biological targets, primarily receptors or enzymes in the body:
2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol has several scientific applications:
2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol (CAS 1353986-23-8) is a synthetic amino alcohol derivative characterized by a benzyl-substituted piperidine core linked to an ethanolamine moiety through a methylamino spacer. Its molecular formula is C₁₆H₂₅N₂O⁺, with a molecular weight of 261.39 g/mol [1] [10]. This compound belongs to a structurally diverse class of piperidine-based molecules that have garnered significant interest in neuropharmacology due to their modular architecture, which enables targeted interactions with central nervous system (CNS) receptors. The benzylpiperidine moiety provides a hydrophobic pharmacophore, while the ethanolamine tail contributes hydrogen-bonding capacity and conformational flexibility—features critical for engagement with complex protein binding sites [6] [10]. Emerging evidence positions this scaffold as a versatile template for developing multitarget ligands, particularly for neurodegenerative diseases and chronic pain conditions where single-target therapies often show limited efficacy [3] [4].
Property | Value |
---|---|
Systematic Name | 2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol |
CAS Registry Number | 1353986-23-8 |
Molecular Formula | C₁₆H₂₅N₂O⁺ |
Molecular Weight | 261.39 g/mol |
Key Functional Groups | Benzylpiperidine, Ethanolamine |
Chemical Class | Amino alcohol derivative |
The structural complexity of 2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol enables simultaneous modulation of multiple neurobiological targets, positioning it as a privileged scaffold for treating multifactorial neurological disorders. Recent advances highlight its integration into polyfunctionalized analogs designed to address cholinergic deficits and receptor dysregulation in conditions like Alzheimer's disease (AD) and neuropathic pain [3] [4]. Notably, derivatives featuring pyridine dicarbonitrile extensions demonstrate nanomolar-range inhibition of both acetylcholinesterase (AChE; IC₅₀ = 13 nM) and butyrylcholinesterase (BuChE; IC₅₀ = 3.1 µM), alongside high-affinity binding to sigma receptors (σ1R Kᵢ = 1.45 nM) [3] [4]. This multitarget capability is pharmacologically significant because:
Structure-activity relationship (SAR) studies reveal that biological activity is exquisitely sensitive to linker length between the benzylpiperidine core and secondary pharmacophores. Optimal activity occurs with a two-carbon ethylamino linker (n=2), which balances conformational flexibility with topological constraint for optimal target engagement [3] [4]. Introduction of methyl groups to the terminal amine further enhances σ1R affinity and selectivity, likely through favorable hydrophobic interactions within the receptor’s transmembrane binding pocket [4].
Compound Structural Feature | AChE IC₅₀ (nM) | σ1R Kᵢ (nM) | σ2R Selectivity (σ2R/σ1R) |
---|---|---|---|
Ethylamino linker (n=2) | 13 | 1.45 | 290-fold |
Propylamino linker (n=3) | 17 | 2.97 | 13-fold |
Unsubstituted terminal amine | 110 | 7.57 | 5.6-fold |
N-Methyl terminal amine | 13 | 1.45 | 290-fold |
Structural optimization of 2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol has yielded analogs with exceptional sigma receptor binding profiles, particularly for the σ1R subtype—a ligand-operated chaperone protein enriched in endoplasmic reticulum (ER) membranes of neurons. The σ1R modulates calcium signaling, ion channel activity, cellular redox balance, and neuronal survival pathways, making it a compelling target for neurodegenerative and pain disorders . Key modifications to the parent scaffold that enhance σ1R affinity include:
Molecular modeling studies indicate that high-affinity σ1R ligands adopt a three-point pharmacophore model when bound: (1) the protonated piperidine nitrogen forms a salt bridge with Glu172, (2) the benzyl group occupies a hydrophobic subpocket, and (3) the ethanolamine oxygen hydrogen-bonds with Thr181 or water networks [4]. This precise orientation facilitates the dissociation of σ1R from its inhibitory complex with BiP (an ER chaperone), activating the receptor’s molecular chaperone functions that protect against ER stress and protein misfolding—pathological hallmarks in neurodegeneration .
Analog Structure | σ1R Kᵢ (nM) | σ2R Kᵢ (nM) | Selectivity Ratio (σ2R/σ1R) |
---|---|---|---|
Parent: 2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol | 29.2 | 173 | 5.9 |
N-Methyl-propargylamino variant (C6 position) | 1.45 | 389 | 270 |
Ethylamino linker variant (n=2) | 7.57 | 42 | 5.6 |
Cyclopropyl analog | 15.4 | 39 | 2.5* |
Tetrahydrofuranyl carboxamide analog | 27.3 | 141 | 5.2 |
*Representative values from similar cyclopropyl derivatives [6]
The therapeutic implications of σ1R modulation by these analogs are profound. σ1R antagonists effectively reverse sensory hypersensitivity in neuropathic pain models by dampening central sensitization, while σ1R agonists show neurorestorative effects in cognitive impairment models through enhanced cholinergic and glutamatergic neurotransmission [3] [4]. This bifunctional therapeutic potential—achievable through targeted structural modifications—underscores why 2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol remains a cornerstone scaffold in CNS drug discovery.
Compound Name | Chemical Features | Primary Targets |
---|---|---|
2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol | Benzylpiperidine + methylaminoethanol | σ1R, Cholinesterases |
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | Pyridine dicarbonitrile + propargylamine | σ1R (Kᵢ=1.45nM), AChE (IC₅₀=13nM) |
2-[(1-Benzyl-piperidin-4-yl)methyl-cyclopropyl-amino]ethanol | Cyclopropylamino spacer | σ1R/σ2R (Moderate selectivity) |
2-[Methyl(piperidin-4-yl)amino]ethanol dihydrochloride | Debenzylated variant + methylaminoethanol | Unspecified neuromodulatory targets |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: